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C.I. Reactive Red 44

Cat. No.: B1171860
CAS No.: 12226-21-0
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Description

Contextualization within Azo and Reactive Dye Chemistry

C.I. Reactive Red 44 belongs to the broad categories of azo dyes and reactive dyes. Azo dyes are characterized by the presence of one or more azo groups (—N=N—) which are responsible for their color. researchgate.net This class of dyes is the largest and most versatile, accounting for a significant portion of all commercial dyes. researchgate.net The vibrant colors of azo dyes are a result of the conjugated systems of aromatic rings connected by the azo linkages. researchgate.net

Reactive dyes, on the other hand, are defined by their ability to form covalent bonds with the substrate they are applied to, most commonly textile fibers. vulcanchem.comresearchgate.net This covalent bonding results in excellent wash fastness, a highly desirable property in the textile industry. vulcanchem.com The reactive nature of these dyes is attributed to the presence of specific functional groups that can react with the hydroxyl or amino groups of fibers like cotton, wool, and silk. vulcanchem.comresearchgate.net this compound, therefore, combines the coloring properties of an azo dye with the permanent fixation capabilities of a reactive dye. Its water solubility, facilitated by sulfonic acid groups in its molecular structure, is a key characteristic for its application in aqueous dyeing processes. vulcanchem.com

Significance of this compound as a Model Compound in Advanced Scientific Investigations

The widespread use of reactive dyes like this compound in the textile industry has led to concerns about their environmental impact, as a significant percentage of these dyes can be lost to wastewater during the dyeing process. saspublishers.com This has made this compound and similar compounds important models for scientific investigations into wastewater treatment and environmental remediation.

Researchers utilize this compound to study and develop various methods for dye removal from industrial effluents. These investigations are crucial for mitigating water pollution and its harmful effects on aquatic ecosystems. saspublishers.com The complex and stable aromatic structure of this compound makes it a challenging yet representative compound for testing the efficacy of different degradation and removal techniques. saspublishers.com

Overview of Contemporary Research Trajectories

Current research involving this compound and other reactive dyes is focused on developing efficient, cost-effective, and environmentally friendly methods for their removal from water. The primary research trajectories include:

Adsorption: This involves the use of various materials, known as adsorbents, to bind dye molecules from a solution. Research in this area explores the effectiveness of different adsorbents, including low-cost materials derived from agricultural waste. saspublishers.comresearchgate.net Studies focus on optimizing parameters such as pH, contact time, and adsorbent dosage to maximize dye removal. saspublishers.comresearchgate.net The kinetics and equilibrium of the adsorption process are often studied to understand the underlying mechanisms. researchgate.netresearchgate.netbioline.org.br

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (·OH). wwjournal.ir Techniques such as photocatalysis, Fenton, and photo-Fenton processes are actively being investigated for the degradation of reactive dyes. iwaponline.comscielo.org.mx Photocatalysis, for instance, often employs semiconductor materials like titanium dioxide (TiO2) which, when irradiated with light, generate the reactive species necessary to break down the dye molecules. researchgate.netmdpi.comuniroma1.it

Biodegradation: This approach utilizes microorganisms, such as bacteria and fungi, to break down the complex dye molecules into simpler, less harmful substances. hhu.edu.cndarshanpublishers.com Researchers are isolating and identifying microbial strains with high dye-degrading capabilities and optimizing the conditions for their growth and enzymatic activity. hhu.edu.cndarshanpublishers.comresearchgate.net

These research efforts are essential for developing sustainable solutions to the environmental challenges posed by textile industry effluents.

Interactive Data Table: Research on Reactive Dyes

Research AreaTechniqueKey FindingsRelevant Compounds
Adsorption Use of activated carbon from waste materialsHigh removal efficiency, dependent on pH and initial dye concentration. saspublishers.comresearchgate.netC.I. Reactive Red 141, Reactive Red 194
Advanced Oxidation Photocatalysis with TiO2Enhanced degradation under visible light, often in combination with other processes. mdpi.comresearchgate.netReactive Red 4, Methyl Orange
Advanced Oxidation Fenton and Photo-FentonEffective decolorization and mineralization of dyes. vulcanchem.comscielo.org.mxAcid Orange 8, Acid Red 44, Reactive Red 120
Biodegradation Microbial DegradationIsolation of bacterial strains capable of decolorizing reactive dyes. hhu.edu.cndarshanpublishers.comReactive Red 198, Reactive Red M8B

Properties

CAS No.

12226-21-0

Molecular Formula

C8H7NO4S

Synonyms

C.I. Reactive Red 44

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of C.i. Reactive Red 44

Advanced Synthetic Pathways and Process Optimization

The traditional batch production of azo dyes is increasingly being replaced by advanced synthetic methodologies that offer greater control, efficiency, and safety. These modern approaches are exemplified by studies on structurally similar water-soluble azo dyes, such as C.I. Reactive Red 195, with the principles being broadly applicable to the synthesis of C.I. Reactive Red 44.

Continuous flow technology presents a significant advancement over traditional batch operations for dye synthesis. acs.org The use of continuous dynamic tubular reaction systems, for instance, has been effectively demonstrated for the multistep heterogeneous synthesis of water-soluble azo dyes. acs.orgfigshare.com This methodology offers superior mass and heat transfer efficiency, leading to stable product quality and a smaller manufacturing footprint. acs.org

In a representative continuous flow process for a dye like C.I. Reactive Red 195, the critical diazotization and coupling reactions are integrated into a continuous system. acs.orgfigshare.com Researchers have successfully established systems achieving high throughputs of 120 L/h, yielding up to 736 kg of dye per day. acs.orgfigshare.com This approach not only increases productivity but has also been shown to enhance dye purity by as much as 20% compared to commercially available products produced via batch methods. acs.orgfigshare.com The improved purity translates to better dyeing performance, as indicated by higher color strength (K/S) values. acs.org

Transitioning from batch to continuous-flow processes necessitates a thorough mechanistic understanding and optimization of key reaction parameters to ensure high efficiency and yield. acs.org The primary factors influencing the diazotization and coupling steps are molar ratio, temperature, pH, and flow rate. acs.orgbeilstein-journals.org

Diazotization: The diazotization of the aromatic amine is a critical initial step. For water-soluble dyes, a key challenge is the potential precipitation of the diazonium salt intermediate, which can pose safety risks and operational challenges. acs.orgfigshare.com Mechanistic studies using Density Functional Theory (DFT) have been employed to understand this phenomenon. acs.orgfigshare.com

Coupling Reaction: The subsequent coupling reaction is highly sensitive to temperature and pH. As shown in studies on C.I. Reactive Red 195, increasing the reaction temperature from 5°C to 20°C can accelerate the reaction and improve system flowability, leading to higher dye purity. acs.org However, temperatures exceeding this optimal range can increase the rate of hydrolysis of both the dye and the diazonium salt, resulting in decreased purity and yield. acs.org The pH of the coupling component solution is also crucial; optimization is required to achieve maximum dye purity. acs.org

Kinetic studies of reactive dye adsorption often show that the process follows a pseudo-second-order kinetic model. mdpi.comscientific.net The activation energy for the adsorption of reactive red dyes has been calculated, indicating that the process is endothermic. scientific.net

Table 1: Optimized Conditions for Continuous Flow Synthesis of a Representative Reactive Red Dye (C.I. Reactive Red 195)

ParameterProcess StepOptimal ConditionImpact on Yield/Purity
TemperatureCoupling Reaction20 °CBalances reaction rate against hydrolysis, maximizing purity. acs.org
pHCoupling ComponentOptimized based on specific componentCrucial for reaction selectivity and preventing side reactions. acs.org
ThroughputOverall Process120 L/hAchieves high productivity of up to 736 kg/day. acs.orgfigshare.com

Continuous Flow Synthesis Techniques

Functionalization and Structural Modifications of this compound Analogs

Functionalization of reactive dyes is a key strategy to enhance existing properties or introduce novel functionalities. ncsu.edu Modifications can be made to the chromophore, the reactive group, or by incorporating new chemical moieties.

A common approach involves creating bifunctional or polyfunctional reactive dyes, which can improve fixation efficiency. cerradopub.com.brlodz.pl For example, analogs of C.I. Reactive Red 198 have been synthesized by replacing metanilic acid with 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (sulfadimidine). nih.gov This modification resulted in a new dye that not only exhibited higher substantivity, exhaustion, and fixation efficiency but also conferred antibacterial properties to the dyed cotton fabric. nih.gov

Another strategy involves incorporating UV-absorber moieties, such as derivatives of 2'-hydroxyphenylbenzotriazole, into the dye structure. lodz.pl This creates a dual-function dye that provides color while also increasing the UV Protection Factor (UPF) of the fabric. lodz.pl The reactivity of the dye itself can also be modified by altering the leaving groups on the triazine ring; for instance, using fluorinated heterocycles can enhance reactivity towards cellulosic fibers. rsc.org

Studies on Molecular Aggregation and Precipitation Mechanisms

The behavior of reactive dyes in aqueous solution is significantly influenced by molecular aggregation and potential precipitation, which can affect both the synthesis process and the dyeing application. researchgate.net The precipitation of diazonium salt intermediates during synthesis is a critical concern. acs.orgfigshare.com

Mechanistic studies on 2-naphthylamine-1,5-disulfonic acid diazonium salt (NADA-DS), the intermediate for C.I. Reactive Red 195, provide insight into these phenomena. acs.org Using Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) simulations, researchers have shown that these diazonium salt molecules spontaneously aggregate into stable clusters due to dispersion forces, which ultimately leads to precipitation. acs.orgfigshare.com Understanding these intermolecular interactions is vital for developing safer and more efficient production methods. acs.org

In the dye solution itself, aggregation is also a prevalent issue that can lead to uneven dyeing and nozzle blockage in printing applications. sci-hub.se Dye molecules, particularly those with large aromatic structures, tend to stack and aggregate in water due to hydrophobic forces. sci-hub.se Additives such as diethylene glycol (DEG) can be used to mitigate this. sci-hub.se DEG works by disrupting the structured water molecules ("icebergs") around the dye aggregates through the formation of hydrogen bonds and by using its own hydrophobicity to cause slippage between the stacked dye molecules. sci-hub.se The aggregation of dye molecules can also be induced by high salt concentrations, which forces the dye molecules closer together and increases their sorption onto a substrate. psu.edu

Advanced Spectroscopic and Structural Elucidation of C.i. Reactive Red 44

High-Resolution Mass Spectrometry for Metabolite and Degradation Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds, making it ideal for identifying metabolites and degradation products of C.I. Reactive Red 44. Techniques such as Quadrupole Time-of-Flight (Q-TOF) HRMS allow for precise mass measurements, from which molecular formulas can be proposed for previously uncharacterized molecules. rsc.org

In environmental or biological systems, the parent dye molecule can be broken down into smaller aromatic compounds. For instance, studies on the degradation of similar sulfonated diazo reactive dyes have utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting metabolites. In one such study on Reactive Red 141, biodegradation by the bacterium Rhizobium radiobacter was shown to produce several smaller compounds. chem-soc.si The analysis indicated that the complex dye structure was cleaved into simpler molecules, which were then identified by their mass spectra. chem-soc.si Similarly, a modified QuEChERS extraction method coupled with HRMS has been successfully used to detect reactive dyes and their hydrolysis byproducts from degraded cotton fabrics in soil, demonstrating the technique's power in environmental monitoring. rsc.org

Table 1: Examples of Identified Degradation Products of Azo Dyes Using Mass Spectrometry

Original Dye Analytical Technique Identified Product/Metabolite Molecular Formula/m/z Source
Reactive Red 141 GC-MS Naphthalene (B1677914) diazonium Not Specified chem-soc.si
Reactive Red 141 GC-MS p-dinitrobenzene Not Specified chem-soc.si
Reactive Red 141 GC-MS 2-nitroso naphthol Not Specified chem-soc.si
Ponceau S Red GC-MS Indole 117 m/z acs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis and Functional Group Transformations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, a unique spectral fingerprint of the compound is generated. For this compound, FTIR analysis can confirm the presence of key structural features characteristic of azo reactive dyes and monitor their transformation during chemical or biological processes. chem-soc.si

The FTIR spectrum of a typical azo reactive dye exhibits several characteristic absorption bands. The degradation of the dye can be tracked by the disappearance of these peaks or the appearance of new ones. chem-soc.si For example, the azo linkage (-N=N-), which is responsible for the dye's color, has a characteristic stretching vibration. The disappearance of this band is a clear indicator of dye degradation. ajol.info

Table 2: Characteristic FTIR Absorption Bands for Azo Reactive Dyes

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Source
3400 - 3309 Hydroxyl (-OH), Amine (-NH) Stretching ajol.info
1643 - 1604 Carbonyl (-C=O) Stretching ajol.info
1500 - 1400 Aromatic C=C, Triazine Ring Ring Deformation mdpi.com
1458 - 1411 Azo (-N=N-) Stretching ajol.info
1382 - 1049 Carbon-Nitrogen (-C-N) Stretching ajol.info

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides definitive information about the molecular structure of a compound. It allows for the precise assignment of atoms within the molecule by analyzing their magnetic properties in an external magnetic field. For complex molecules like this compound, advanced 2D-NMR techniques can further elucidate the connectivity between different parts of the structure.

NMR is a cornerstone for the structural validation of newly synthesized reactive dyes. ekb.eg For example, in the characterization of novel reactive dyes, ¹H-NMR spectra can identify protons attached to aromatic rings, alkyl chains, and amine groups based on their distinct chemical shifts (δ) and splitting patterns. ekb.egpsu.edu Similarly, ¹³C-NMR provides information on the carbon skeleton of the molecule. researchgate.netresearchgate.net

Table 3: Illustrative ¹H-NMR Spectral Data for Functional Groups in Reactive Dyes

Chemical Shift (δ, ppm) Assignment Multiplicity Source
8.50 CH=N Singlet ekb.eg
7.30 Aromatic-H Doublet ekb.eg
4.69 -CH₂- Singlet ekb.eg

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Characterization

X-ray Diffraction (XRD) is the principal method for investigating the solid-state nature of a material, determining whether it is crystalline or amorphous. For a crystalline solid, XRD can be used to determine its crystal structure, including the arrangement of molecules in the crystal lattice.

In the context of reactive dyes, XRD is often used to characterize the materials involved in dyeing or degradation processes, such as catalysts or modified fibers. redalyc.orgmdpi.com While detailed crystallographic studies on this compound are not widely published, the technique remains crucial for understanding the solid-state properties of the dye powder. The degree of crystallinity can influence properties such as solubility and stability.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., HPLC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are essential for analyzing complex samples containing reactive dyes. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is particularly effective. mdpi.com HPLC separates the individual components of a mixture, after which the mass spectrometer provides mass and structural information for each component.

This approach is frequently used in forensic science to identify dyes extracted from single textile fibers and in environmental analysis to detect dyes in wastewater. mdpi.commdpi.com The development of sensitive HPLC-MS/MS methods allows for the detection of dyes at very low concentrations, often in the nanogram per milliliter (ng/mL) range. researchgate.net The retention time from the HPLC and the mass-to-charge ratio (m/z) and fragmentation pattern from the MS provide a high degree of confidence in the identification of the dye. acs.org

Table 4: Example of HPLC-MS Parameters for Reactive Dye Analysis

Technique Column Mobile Phase Detection Mode Analyte Example Observed Ion (m/z) Source
HPLC-HRMS C18 Acetonitrile/Ammonium Acetate Buffer Negative Ion Mode Reactive Orange 16 285.4 [M-2Na]²⁻ mdpi.com
HPLC-MS Not Specified Not Specified Not Specified C.I. Reactive Red 195 511.5 [M – 2H]²⁻/2 acs.org

Mechanistic Investigations of C.i. Reactive Red 44 Environmental Transformations

Advanced Oxidation Processes (AOPs) Mechanisms

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). researchgate.net These radicals are powerful, non-selective oxidizing agents that can initiate the degradation of a wide range of organic pollutants, including azo dyes like C.I. Reactive Red 44. researchgate.nethydrogenlink.com

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a light source to generate reactive oxygen species (ROS). mdpi.comresearchgate.net When the photocatalyst is irradiated with photons of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs (e-/h+). mdpi.comacs.org These charge carriers then initiate a series of redox reactions on the catalyst surface. acs.org

The photogenerated holes (h+) can directly oxidize the dye molecules adsorbed on the catalyst surface or react with water molecules to produce hydroxyl radicals (•OH). acs.orgtandfonline.com Simultaneously, the electrons (e-) in the conduction band react with dissolved oxygen to form superoxide (B77818) radicals (•O2−). mdpi.comtandfonline.com These superoxide radicals can further react to produce more hydroxyl radicals. tandfonline.com The primary reactive species responsible for the degradation of the dye are the hydroxyl radicals, which attack the dye molecule, leading to the breakdown of its chromophoric structure and eventual mineralization. mdpi.comtandfonline.com The degradation process involves the cleavage of the azo bond (-N=N-) and the aromatic rings of the dye molecule. tandfonline.com

Key Radical Reactions in Photocatalysis:

h+ + H2O → •OH + H+

e- + O2 → •O2−

•O2− + H2O → HO2• + OH−

HO2• + H2O → H2O2 + •OH

Interactive Table: Key Reactive Species in Photocatalytic Degradation
Reactive Species Role in Degradation
Hydroxyl Radical (•OH) Primary oxidant, non-selectively attacks the dye molecule, leading to cleavage of chromophore and aromatic rings. hydrogenlink.comtandfonline.com
Superoxide Radical (•O2−) Formed from the reaction of photo-excited electrons and oxygen, contributes to the formation of other ROS. mdpi.comtandfonline.com
Hole (h+) Can directly oxidize the dye or react with water to form hydroxyl radicals. acs.orgtandfonline.com

Electrochemical oxidation is a process where electrical energy is used to drive the oxidation of pollutants. This can occur through direct or indirect oxidation mechanisms. In direct anodic oxidation, the dye molecule is adsorbed on the anode surface and is destroyed by direct electron transfer. researchgate.net

In indirect oxidation, reactive species are generated in the solution, which then degrade the dye. When chloride ions are present in the wastewater, they can be oxidized at the anode to form active chlorine species like chlorine (Cl2) and hypochlorite (B82951) (HOCl/OCl−). researchgate.netscielo.brresearchgate.net These species are powerful oxidants that can effectively decolorize and degrade the dye molecules. scielo.brsemanticscholar.org Additionally, water itself can be discharged at the anode surface to produce adsorbed hydroxyl radicals (M(•OH)), which are potent oxidants capable of mineralizing organic pollutants. researchgate.netiwaponline.com The efficiency of these processes is influenced by parameters such as current density, pH, and the composition of the electrolyte. scielo.brresearchgate.netsemanticscholar.org At acidic pH, Cl2 and HOCl are the predominant oxidant species, while OCl- is more prevalent in neutral or basic conditions. scielo.brresearchgate.net

Table of Electrochemical Reactions

Electrode Reaction Description
Anode 2Cl- → Cl2 + 2e- Oxidation of chloride to chlorine gas. researchgate.net
Anode Cl2 + H2O → HOCl + H+ + Cl- Formation of hypochlorous acid. scielo.br
Anode M + H2O → M(•OH) + H+ + e- Generation of adsorbed hydroxyl radicals on the anode surface (M). researchgate.net

The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate hydroxyl radicals. researchgate.netpjoes.comajol.info This process is highly effective for the degradation of organic pollutants. pjoes.com The core of the Fenton reaction is the catalytic decomposition of H2O2 by Fe2+, which produces •OH radicals that then attack the dye molecule. researchgate.netajol.info

The reaction mechanism is a cycle where Fe2+ is oxidized to ferric ions (Fe3+), which can then be reduced back to Fe2+ by reacting with H2O2, although this step is slower. ajol.info The efficiency of the Fenton process is highly dependent on pH, with an optimal range typically between 2 and 4. ajol.info Above this pH, iron precipitates as ferric hydroxide, reducing the catalytic activity. ajol.info

The photo-Fenton process enhances the degradation rate by using UV-Vis light to photoreduce Fe3+ back to Fe2+, thereby regenerating the catalyst and producing additional hydroxyl radicals. scielo.org.mx This acceleration makes the photo-Fenton process more efficient than the conventional Fenton process. scielo.org.mx

Core Fenton Chemistry:

Fe2+ + H2O2 → Fe3+ + •OH + OH− researchgate.netajol.info

Fe3+ + H2O2 → Fe2+ + HO2• + H+ ajol.info

Dye + •OH → Degradation Products

Interactive Table: Comparison of Fenton and Photo-Fenton Processes
Feature Fenton Process Photo-Fenton Process
Primary Reactants Fe2+, H2O2 pjoes.com Fe2+, H2O2, Light (UV/Visible) scielo.org.mx
Key Reactive Species •OH ajol.info •OH scielo.org.mx
Catalyst Regeneration Slower, through reaction of Fe3+ with H2O2 ajol.info Faster, through photoreduction of Fe3+ scielo.org.mx
Efficiency Effective More efficient due to faster catalyst regeneration. scielo.org.mx

Ozonation involves the use of ozone (O3), a powerful oxidizing agent, to break down organic pollutants. juniperpublishers.comhilarispublisher.com Ozone can react with organic compounds through two main pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition in water. hilarispublisher.comresearchgate.net The direct reaction of ozone is selective and primarily targets electron-rich moieties in molecules, such as the azo bond in this compound, leading to decolorization. juniperpublishers.comresearchgate.net

The indirect pathway involves the decomposition of ozone in water, which is accelerated at higher pH values, to produce hydroxyl radicals. rsc.orgmdpi.com These radicals are much more reactive and less selective than molecular ozone, leading to a more complete degradation of the dye and its intermediates. researchgate.netmdpi.com Combining ozonation with other processes like UV irradiation or hydrogen peroxide (O3/UV, O3/H2O2) can enhance the generation of hydroxyl radicals, leading to a more efficient degradation process. hilarispublisher.com The degradation of C.I. Reactive Red 120, a similar reactive dye, by ozonation has been shown to proceed through the cleavage of the azo group and aromatic rings, with the triazine group showing high resistance to ozonation. researchgate.net

Ultrafine bubbles (UFBs), or nanobubbles, are extremely small gas bubbles in a liquid with diameters of less than 1 µm. mdpi.com They possess unique properties such as a high specific surface area and a negatively charged surface, which allows them to remain stable in water for extended periods. jst.go.jp The collapse of these bubbles can create localized high-temperature and high-pressure spots, leading to the generation of reactive oxygen species (ROS), including hydroxyl radicals (•OH). jst.go.jpnih.gov

The mechanism of dye degradation by UFBs involves the adsorption of dye molecules onto the bubble surface due to electrostatic attraction. jst.go.jp The subsequent collapse of the bubbles generates •OH radicals that oxidize the adsorbed dye molecules. mdpi.comjst.go.jp The production of these radicals is a key factor in the degradation process. mdpi.comresearcher.life The efficiency of this process can be influenced by factors such as the type of gas used to generate the bubbles (e.g., air, oxygen) and the pH of the solution. mdpi.comjst.go.jp

Radiation-induced degradation utilizes high-energy radiation, such as gamma rays or electron beams, to treat wastewater. iwaponline.comresearchgate.net The primary mechanism involves the radiolysis of water, where the absorption of radiation energy by water molecules leads to the formation of highly reactive transient species: the hydrated electron (e_aq−), the hydrogen atom (•H), and the hydroxyl radical (•OH). iwaponline.comresearchgate.net

These species then react with the dye molecules, initiating their degradation. The hydroxyl radical is a powerful oxidizing agent that attacks electron-rich sites on the dye molecule, leading to its decomposition. researchgate.net The hydrated electron is a strong reducing agent and is particularly effective in cleaving the azo bond, which is a key step in the decolorization of azo dyes. researchgate.netresearchgate.net The hydrogen atom can act as both an oxidizing and a reducing agent. The efficiency of the degradation can be affected by the radiation dose, the presence of oxygen, and the pH of the solution. researchgate.net Energy transfer from irradiated salts, like NaCl, can also induce dye degradation. akjournals.comiaea.org

Primary Radiolytic Species and Their Roles:

Hydroxyl Radical (•OH): A powerful oxidant that attacks various parts of the dye molecule. researchgate.net

Hydrated Electron (e_aq−): A strong reductant that effectively breaks the azo bond, leading to decolorization. researchgate.netresearchgate.net

Hydrogen Atom (•H): Can participate in both oxidation and reduction reactions. researchgate.net

Ultrafine Bubble-Mediated Oxidation Mechanisms and Reactive Oxygen Species Production

Biological and Enzymatic Degradation Mechanisms

The breakdown of this compound in biological systems is a complex process mediated by microorganisms and their enzymatic machinery. This typically involves a two-step approach where the dye is first decolorized under anaerobic conditions and then the resulting intermediates are mineralized aerobically.

Microbial Metabolic Pathways and Biotransformation Enzymes (e.g., Azoreductase, Laccase, Peroxidase)

The initial and most critical step in the biological degradation of azo dyes like this compound is the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This process is primarily carried out by a class of enzymes known as azoreductases. ijcmas.comijcmas.comnih.gov These enzymes facilitate the reductive cleavage of the azo linkage, a reaction that typically occurs under anaerobic or anoxic conditions. ijcmas.comnih.gov Bacteria such as Staphylococcus arlettae, Corynebacterium glutamicum, and various species from the genera Pseudomonas and Bacillus have been identified as effective in degrading reactive dyes, including reactive reds. ijcmas.comresearchgate.net The decolorization is often a result of the activity of these non-specific, soluble, cytoplasmic reductases. ijcmas.com

The efficiency of these enzymatic processes can be influenced by the presence of co-substrates and the specific microbial strains involved. For example, the degradation of Reactive Red 141 by Rhizobium radiobacter MTCC 8161 was enhanced by the presence of urea (B33335) and yeast extract. chem-soc.si

Anaerobic and Aerobic Degradation Intermediates and Mineralization Pathways

The complete breakdown, or mineralization, of this compound and similar azo dyes generally requires a sequential anaerobic-aerobic process. ijcmas.comiwaponline.comacademicjournals.orgbioline.org.br

Under anaerobic conditions , the primary transformation is the reductive cleavage of the azo bonds by azoreductases. nih.goviwaponline.com This initial step results in the decolorization of the dye and the formation of colorless aromatic amines. ijcmas.comnih.govbioline.org.br While this removes the color, the resulting aromatic amines can be toxic and potentially carcinogenic, necessitating further treatment. ijcmas.comnih.gov

The subsequent aerobic stage is crucial for the degradation of these aromatic amines. iwaponline.combioline.org.br In the presence of oxygen, microorganisms utilize different enzymatic pathways, often involving non-specific enzymes, to hydroxylate and cleave the aromatic rings of the intermediate compounds. iwaponline.com This aerobic degradation ultimately leads to the mineralization of the organic molecules into simpler, non-toxic compounds like carbon dioxide, water, and inorganic salts. mdpi.com Studies on dyes like Reactive Red 141 have identified intermediates such as naphthalene (B1677914) diazonium, p-dinitrobenzene, and 2-nitroso naphthol during the degradation process. chem-soc.si The complete mineralization ensures the detoxification of the effluent. nih.gov

Adsorption Mechanisms on Engineered Sorbents

Adsorption is a widely used physicochemical method for removing dyes from wastewater due to its efficiency and operational simplicity. rsc.org The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. Various interactions govern the binding of this compound to the surface of engineered sorbents.

Electrostatic, π–π, and Hydrogen Bonding Interactions in Adsorption

The adsorption of reactive dyes like this compound onto adsorbent surfaces is governed by a combination of intermolecular forces.

Electrostatic Interactions: this compound is an anionic dye, carrying a negative charge due to its sulfonate groups. Therefore, electrostatic attraction plays a crucial role when using adsorbents with a positively charged surface. sci-hub.semdpi.com The surface charge of many adsorbents is pH-dependent. At pH values below the adsorbent's point of zero charge (pzc), the surface is positively charged, promoting the adsorption of anionic dyes. acs.org Conversely, at pH values above the pzc, the surface becomes negatively charged, leading to electrostatic repulsion. acs.org

Hydrogen Bonding: Hydrogen bonds can form between the functional groups on the dye molecule (e.g., -OH, -NH, -SO3) and the oxygen-containing or nitrogen-containing functional groups on the adsorbent surface (e.g., -OH, -COOH). sci-hub.semdpi.comacs.orgrsc.org

The interplay of these interactions determines the affinity of the dye for the adsorbent. For instance, in the adsorption of a reactive red dye onto a clay-biochar composite, electrostatic interactions, hydrogen bonding, and π–π interactions were all identified as key mechanisms. mdpi.com

Kinetic and Equilibrium Modeling of Adsorption Processes (e.g., Pseudo-Second-Order, Langmuir, Freundlich, Temkin Models)

To understand the dynamics and capacity of the adsorption process, kinetic and equilibrium models are applied to experimental data.

Kinetic Models: These models describe the rate at which the dye is removed from the solution. The pseudo-second-order model is frequently found to best describe the adsorption kinetics of reactive dyes, including reactive reds, onto various adsorbents. mdpi.comrsc.orgnih.govnih.govrevistadechimie.roresearchgate.netrmiq.orgresearchgate.net This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. rsc.org

Equilibrium Isotherm Models: These models describe the distribution of the dye between the liquid and solid phases at equilibrium.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govrevistadechimie.romdpi.com A good fit to the Langmuir model, as seen in studies with adsorbents like cross-linked chitosan (B1678972) beads and clay-biochar composites, indicates a homogeneous adsorption process. mdpi.comnih.gov

The Freundlich model is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. mdpi.comdergipark.org.tr

The Temkin model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. revistadechimie.romdpi.com

The table below summarizes the findings from various studies on the adsorption modeling of reactive red dyes.

Adsorbent MaterialReactive DyeBest Fit Kinetic ModelBest Fit Isotherm ModelReference
Cross-linked Chitosan BeadsReactive Red 189Pseudo-Second-OrderLangmuir nih.gov
Clay-Biochar CompositeReactive Brilliant Red X-3BPseudo-Second-OrderLangmuir mdpi.com
Calcined Chicken EggshellRemazol Brilliant Red F3BPseudo-Second-OrderDubinin-Radushkevich revistadechimie.ro
Tannery Sludge CarbonReactive Red 2Pseudo-Second-OrderLangmuir researchgate.net
Cladosporium tenuissimumReactive Red 2Pseudo-Second-OrderLangmuir rmiq.org

Surface Complexation and Pore Diffusion Phenomena in Sorption Systems

Surface Complexation: This mechanism involves the formation of a chemical complex between the dye molecule and the functional groups on the adsorbent's surface. This is a form of chemisorption and is often associated with the pseudo-second-order kinetic model. The formation of these complexes can be a dominant mechanism in the removal of reactive dyes. mdpi.com

Computational Chemistry and Molecular Modeling of C.i. Reactive Red 44

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the properties and reactivity of complex molecules like reactive dyes.

Prediction of Reactivity and Electron Transfer Properties

DFT calculations are widely used to predict the reactivity of molecules by analyzing various descriptors. researchgate.netmdpi.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, provide insights into the electron-donating and electron-accepting capabilities of a molecule. scirp.org For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity.

The Fukui function, another DFT-based descriptor, helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netacs.org This is particularly relevant for reactive dyes, as it can predict which parts of the molecule are most likely to interact with the functional groups on a textile fiber. Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution and are crucial for understanding non-covalent interactions that stabilize dye-fiber complexes. mdpi.com Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential regions (electron-deficient) are prone to nucleophilic attack. mdpi.com

Analysis of Intermolecular Interactions and Aggregation Behavior

DFT is employed to study the non-covalent interactions that govern the aggregation of dye molecules in solution. acs.org These interactions, such as π-π stacking and hydrogen bonding, can significantly affect the dyeing process and the final color yield. acs.orgresearchgate.net For example, DFT calculations on dye dimers can reveal the most stable aggregation geometries and the nature of the forces holding the molecules together. acs.org Non-covalent interaction (NCI) analysis, a technique based on the electron density and its derivatives, can visually represent and characterize these weak interactions. mdpi.com

In studies of related reactive dyes, DFT has shown that dispersion forces can lead to the spontaneous aggregation of dye molecules into stable clusters. acs.org This aggregation behavior is a critical factor influencing the solubility and application properties of the dye.

Elucidation of Degradation Reaction Pathways and Intermediate Formation

DFT has been successfully applied to investigate the degradation mechanisms of azo dyes, which are structurally related to C.I. Reactive Red 44. rsc.org By modeling the reaction of a dye molecule with reactive species like hydroxyl radicals (•OH), researchers can map out the potential degradation pathways. rsc.org These calculations can identify the initial sites of attack, transition states, and the formation of various intermediates and final products. rsc.org

For example, in the degradation of Reactive Red 2, DFT calculations revealed that the process is initiated by the association of a hydroxyl radical with a sulfonic group, forming a pre-reaction complex stabilized by a hydrogen bond. rsc.org Such detailed mechanistic insights are crucial for developing more efficient methods for treating textile wastewater.

Molecular Dynamics (MD) Simulations for Solvent and Surface Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly useful for studying the interactions of dye molecules with solvents and surfaces over time. sci-hub.se

MD simulations can provide an atomistic-level understanding of how dye molecules behave in an aqueous environment and how they interact with the surface of a fiber, such as cellulose (B213188). sci-hub.se These simulations can model the entire adsorption process, including the diffusion of the dye through the solvent, its approach to the surface, and its final binding configuration. researchgate.net By analyzing the trajectories of the atoms, researchers can determine the key interactions, such as electrostatic interactions, van der Waals forces, and hydrogen bonds, that govern the adsorption process. researchgate.netkaust.edu.sa

In studies involving dye-surfactant systems, MD simulations have been used to gain a deeper understanding of the non-covalent interactions at an atomistic level, complementing experimental techniques like UV-vis spectroscopy. sci-hub.se

Quantitative Structure-Property Relationship (QSPR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling of Spectroscopic Attributes and Interactions

Quantitative Structure-Property Relationship (QSPR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to establish a mathematical relationship between the chemical structure of a molecule and its properties.

3D-QSPR methods like CoMFA have been applied to reactive dyes to gain insights into dye-cellulose interactions. researchgate.net In a typical CoMFA study, a set of dye molecules with known properties (e.g., affinity for a fiber) are aligned, and their steric and electrostatic fields are calculated. du.ac.in These fields are then used to build a statistical model that can predict the properties of new, untested dye molecules. The results of a CoMFA analysis are often visualized as 3D contour maps, which indicate regions where changes in steric or electrostatic properties would lead to an increase or decrease in the desired property. scispace.com This information is invaluable for the rational design of new dyes with improved performance.

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Energy Decomposition Analysis

Symmetry-Adapted Perturbation Theory (SAPT) is a method used to directly calculate the non-covalent interaction energy between molecules and decompose it into physically meaningful components. psicode.org These components are electrostatics, exchange, induction, and dispersion. psicode.orggithub.com

Interaction Energy ComponentDescription
Electrostatics The interaction between the static charge distributions of the molecules. github.comchemrxiv.org
Exchange A short-range repulsive term arising from the Pauli exclusion principle. github.com
Induction The attractive interaction arising from the polarization of one molecule by the electric field of the other. github.comchemrxiv.org
Dispersion A long-range attractive interaction resulting from correlated fluctuations in the electron clouds of the interacting molecules. github.comchemrxiv.org

Table 1: Components of Intermolecular Interaction Energy in SAPT

Advanced Methodologies in Reactive Dye Research Utilizing C.i. Reactive Red 44 As a Research Probe

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

The ability to monitor chemical reactions in real-time provides invaluable insights into their kinetics and underlying mechanisms. In the context of reactive dyes like C.I. Reactive Red 44, in-situ spectroscopic techniques are pivotal for understanding the dyeing process under actual reaction conditions. mt.com

Detailed Research Findings:

Online spectrophotometric methods have been successfully employed to monitor the decolorization of azo dyes, including those with similar chromophores to this compound. acs.org This technique allows for the in-situ tracking of spectral changes and the determination of dye concentration throughout an oxidation process. acs.org For instance, studies on the decolorization of Acid Red 44 using Fenton's reagents revealed that the destruction of the azo group occurs rapidly, while the degradation of the benzene (B151609) and naphthalene (B1677914) rings proceeds at a slower rate. acs.org Such detailed kinetic data, which can be fitted to various kinetic models, would be challenging to obtain through traditional offline analysis. acs.org

In-situ spectroscopy, including techniques like ReactIR (FTIR) and ReactRaman, offers a powerful way to gain a deep understanding of reaction kinetics, mechanisms, and pathways. mt.com These methods enable the real-time trending of key reaction species, including reactants, intermediates, products, and byproducts. mt.com This is particularly advantageous for studying reactions that are difficult to sample for offline analysis due to factors like temperature, pressure, or the presence of transient intermediates. mt.com

In-Situ Spectroscopic Technique Application in Reactive Dye Research Key Information Obtained
Online UV-Vis Spectrophotometry Monitoring decolorization and degradation processes.Real-time dye concentration, spectral changes, reaction rates. acs.org
ReactIR (In-situ FTIR) Investigating reaction mechanisms and identifying intermediates.Functional group changes, formation and consumption of transient species. mt.com
ReactRaman (In-situ Raman Spectroscopy) Studying molecular structure and transformations during dyeing.Changes in bond vibrations, identification of polymorphic forms. mt.com

Development of Advanced Analytical Protocols for Trace Analysis and Environmental Fate Assessment

The environmental impact of reactive dyes is a significant concern, as a portion of the dye is often lost to the effluent during the dyeing process. iwaponline.com Developing sensitive and reliable analytical methods is crucial for tracking the fate of these dyes in the environment and for forensic analysis of dyed textiles.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reactive dyes. researchgate.netnih.gov When coupled with detectors like UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS), HPLC can effectively separate, identify, and quantify reactive dyes and their hydrolysis products in complex matrices. researchgate.net For forensic purposes, where sample sizes can be extremely small (2 to 200 ng of dye), highly sensitive methods are essential. mdpi.com

Various extraction methods have been developed to isolate reactive dyes from textile fibers for analysis. These include chemical treatments, such as alkaline hydrolysis, and enzymatic digestion. mdpi.com The choice of extraction method depends on the specific dye and fiber type.

For the trace analysis of dyes in food and environmental samples, techniques like solid-phase extraction (SPE) are employed to concentrate the analytes and remove interfering substances before instrumental analysis. nih.gov

Analytical Technique Application Advantages
HPLC with UV-Vis/DAD/MS Quantification and identification of reactive dyes and byproducts in wastewater and on fibers. researchgate.netHigh sensitivity, specificity, and ability to analyze complex mixtures. researchgate.net
Thin-Layer Chromatography (TLC) Cost-effective separation and classification of dyes. ojp.govSimplicity, low cost, and suitability for initial screening. ojp.gov
Capillary Electrophoresis (CE) Rapid and efficient separation of charged dye molecules. nih.govHigh separation efficiency and low sample consumption. nih.gov
Solid-Phase Extraction (SPE) Pre-concentration and cleanup of samples for trace analysis. nih.govHigh recovery rates and removal of matrix interferences. nih.gov

Chemoinformatic Approaches for Reactive Dye Design and Performance Prediction

Chemoinformatics combines chemistry, computer science, and information science to address chemical problems. In the field of reactive dyes, chemoinformatic approaches are being used to design new dyes with improved properties and to predict their performance, thereby reducing the need for extensive experimental work.

While specific chemoinformatic studies focusing solely on this compound are not extensively documented in the provided search results, the principles can be applied to this and other reactive dyes. These approaches often involve the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the chemical structure of a dye with its properties, such as color, fastness, and reactivity.

Hypothetical Application to this compound:

A chemoinformatic study on this compound could involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors for this compound and a series of structurally related reactive dyes. These descriptors would quantify various aspects of their molecular structure, such as size, shape, electronic properties, and topology.

Model Building: Using statistical methods or machine learning algorithms to build a QSPR model that links the calculated descriptors to experimentally determined properties (e.g., fixation efficiency, wash fastness).

Prediction: Using the developed model to predict the performance of new, hypothetical reactive dye structures, allowing for the in-silico screening of promising candidates before they are synthesized.

Engineering of Functionalized Materials for Dye Interaction Studies

Understanding the interactions between reactive dyes and textile materials at a molecular level is key to improving dyeing processes and developing novel functional textiles. The engineering of functionalized materials provides a platform for studying these interactions beyond basic dyeing applications.

Detailed Research Findings:

The cationization of cotton fabric is a prime example of engineering a functionalized material to enhance its interaction with anionic reactive dyes. mdpi.com By introducing positive charges onto the cellulose (B213188) surface, the fabric can attract and bind reactive dyes through electrostatic interactions, allowing for dyeing under salt-free conditions. mdpi.com Spectroscopic techniques like UV-Vis, fluorescence, ATR-FTIR, and XPS can be used to study the intermolecular interactions between the dye and the cationic modifier. mdpi.com

Furthermore, hybrid materials incorporating functionalized components are being explored for dye removal from wastewater. For instance, a hybrid adsorbent made of β-chitosan and triethylenetetramine-functionalized graphene oxide has shown high adsorption capacity for reactive dyes across a wide pH range. nih.gov The functionalized graphene oxide contributes to the interaction through π–π stacking and electrostatic attraction with the dye molecules. nih.gov

Functionalized Material Application Mechanism of Interaction
Cationized Cotton Salt-free dyeing with reactive dyes. mdpi.comElectrostatic attraction between the cationic fabric and anionic dye. mdpi.com
Functionalized Graphene Oxide Composites Adsorption of reactive dyes from wastewater. nih.govπ–π interactions and electrostatic attraction. nih.gov
Functionalized Biomass Biosorption of azo dyes from textile effluent. rmiq.orgInteractions between dye molecules and functional groups on the biomass surface. rmiq.org

Future Research Directions and Unexplored Avenues for C.i. Reactive Red 44 Studies

Development of Novel Materials and Catalysts for Enhanced Degradation Efficiency

The development of highly efficient and sustainable materials for the degradation of C.I. Reactive Red 44 is a critical area of future research. While conventional methods have shown some success, there is a significant need for materials that offer improved performance, lower cost, and greater environmental compatibility.

Future investigations should focus on the synthesis and application of novel nanomaterials. For instance, the use of manganese dioxide (MnO2) synthesized by methods like the sol-gel technique and coated on substrates such as graphite (B72142) rods has shown potential for the electrochemical degradation of anionic dyes. researchgate.net Research into optimizing the physical and chemical characteristics of such materials, including their crystalline structure and surface properties, could lead to enhanced catalytic activity.

Another promising avenue is the development of advanced photocatalysts. While titanium dioxide (TiO2) is a well-known photocatalyst, its efficiency is often limited by its wide bandgap. Doping TiO2 with metals, such as iron (Fe), can extend its light absorption into the visible spectrum, thereby improving its photocatalytic activity under natural sunlight. uniroma1.it Future studies could explore novel doping strategies and the synthesis of composite photocatalysts to maximize the degradation of this compound.

Furthermore, the exploration of low-cost and readily available materials as adsorbents and catalysts is crucial. The use of agricultural waste, such as wheat bran, as a growth medium for bacteria that can decolorize reactive dyes is an emerging area of interest. researchgate.net Investigating the mechanisms by which these materials facilitate degradation and optimizing their performance will be key research goals.

Integration of Multi-Omics Approaches in Microbial Degradation Studies

Understanding the intricate microbial processes involved in the breakdown of this compound is fundamental to developing effective bioremediation strategies. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for dissecting these complex biological systems.

Several bacterial strains, such as Corynebacterium glutamicum, Aeromonas sp., Pseudomonas luteola, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, have been identified as having the potential to biosorb or degrade reactive dyes. ijcmas.com Future research should move beyond simple identification to a deeper understanding of the genetic and metabolic pathways involved. For instance, identifying the specific genes and enzymes, such as azoreductases, responsible for the initial cleavage of the azo bond (–N=N–) is a primary objective. ijcmas.comsciepub.com

Genomic and transcriptomic analyses can reveal the genetic makeup of dye-degrading microbial consortia and how gene expression changes in response to the presence of this compound. Proteomics can identify the key enzymes and proteins actively involved in the degradation process, while metabolomics can track the formation and subsequent breakdown of intermediate metabolites. jabsonline.org This integrated approach can provide a holistic view of the degradation pathway, from the initial dye molecule to its complete mineralization into simpler, non-toxic compounds like carbon dioxide and water. jabsonline.orgicm.edu.pl

A significant challenge in the bioremediation of azo dyes is the potential formation of toxic aromatic amines. sciepub.comiwaponline.com Multi-omics studies can help to identify the metabolic bottlenecks that lead to the accumulation of these harmful intermediates and inform the engineering of microbial strains or consortia with enhanced degradation capabilities that ensure complete mineralization.

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights into Environmental Transformations

Gaining real-time insights into the transformation of this compound in various environmental matrices is crucial for understanding its fate and developing effective remediation technologies. Advanced spectroscopic techniques offer non-invasive and highly sensitive methods for monitoring these processes as they occur.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying the functional groups present in the dye molecule and its degradation products. sciepub.comjabsonline.orgicm.edu.pl For example, FTIR can be used to monitor the disappearance of the characteristic azo bond peak and the appearance of new peaks corresponding to intermediate and final products. sciepub.comicm.edu.pl GC-MS allows for the separation and identification of volatile and semi-volatile organic compounds formed during degradation. jabsonline.orgicm.edu.pl

Future research could focus on the application of more advanced and in-situ spectroscopic methods. For instance, time-resolved spectroscopy could be employed to study the kinetics of dye degradation on the surface of catalysts or within microbial cells. The use of fluorescent probes that are sensitive to specific reactive oxygen species (ROS) could help to elucidate the oxidative degradation mechanisms in advanced oxidation processes (AOPs). pjoes.com

Furthermore, the interaction of reactive dyes with other components in wastewater, such as natural organic matter and other pollutants, can significantly influence their transformation pathways. Advanced spectroscopic techniques can be used to study these complex interactions and provide a more realistic understanding of the environmental fate of this compound.

Refinement and Application of Predictive Models for Environmental Persistence and Transformation Pathways

Predictive modeling plays a vital role in assessing the environmental risk of chemicals like this compound and in guiding the development of new, more environmentally benign dyes. Future research should focus on the refinement and application of these models to provide more accurate predictions of the dye's persistence and transformation in the environment.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the physicochemical properties and biological activities of chemicals based on their molecular structure. mdpi.com For reactive dyes, 3D-QSPR models can be used to understand the relationship between their molecular structure and their affinity for cellulose (B213188) fibers, which can inform the design of dyes with higher fixation rates and reduced environmental discharge. mdpi.com

Predictive models for biodegradability and toxicity are also crucial. By training these models on large datasets of experimental data, it is possible to develop tools that can predict the likelihood of a chemical being biodegraded and its potential toxicity. mix-up.eu Such models can be used to screen new dye molecules for their environmental impact before they are synthesized and commercialized.

Q & A

Q. What are the standard methodologies for synthesizing C.I. Reactive Red 44 and characterizing its purity?

  • Methodological Answer : Synthesis typically involves coupling dichlorotriazine reactive groups with chromophoric intermediates under alkaline conditions. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis for stoichiometric validation . For reproducibility, document reaction parameters (temperature, pH, molar ratios) and validate purity thresholds using calibration standards .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : Use ultraviolet-visible (UV-Vis) spectroscopy to identify λmax values corresponding to the azo chromophore. Fourier-transform infrared (FTIR) spectroscopy confirms functional groups (e.g., triazine rings, sulfonic acid groups). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns . Cross-reference spectral data with computational simulations (e.g., DFT) for structural assignments .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the dye to controlled pH (3–11) and temperature (25–60°C) ranges. Monitor degradation kinetics via UV-Vis absorbance changes. Use Arrhenius plots to extrapolate shelf-life under ambient conditions. Include control samples and triplicate measurements to ensure statistical validity .

Q. What are the primary environmental concerns associated with this compound, and how can its aquatic toxicity be evaluated?

  • Methodological Answer : Perform acute toxicity assays using Daphnia magna or Vibrio fischeri to determine EC50 values. Measure biochemical oxygen demand (BOD) and chemical oxygen demand (COD) to assess biodegradability. Use high-resolution mass spectrometry (HRMS) to identify toxic degradation byproducts .

Q. Which statistical methods are appropriate for analyzing variability in dye adsorption studies?

  • Methodological Answer : Apply analysis of variance (ANOVA) to compare adsorption efficiencies across different substrates (e.g., activated carbon, biochar). Use regression models to correlate adsorption capacity with variables like surface area or pore size. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests .

Advanced Research Questions

Q. How can researchers optimize the degradation efficiency of this compound in heterogeneous Fenton-like systems?

  • Methodological Answer : Design a response surface methodology (RSM) experiment to optimize parameters: catalyst loading (0.1–1.0 g/L), H2O2 concentration (0.01–0.1 M), and pH (3–7). Monitor pseudo-first-order kinetics and use scavenger experiments (e.g., tert-butanol) to identify dominant reactive oxygen species (•OH vs. SO4<sup>•−</sup>). Characterize catalyst stability via iron leaching assays .

Q. What mechanisms explain contradictory reports on the optimal pH for photocatalytic degradation of this compound?

  • Methodological Answer : Reconcile discrepancies by testing dye degradation under identical light intensity and catalyst surface charge conditions. Use zeta potential measurements to assess electrostatic interactions between the dye and catalyst at different pH levels. Validate findings with in situ radical trapping and electron paramagnetic resonance (EPR) spectroscopy .

Q. How can advanced computational models predict the binding affinity of this compound to cellulose substrates?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to model dye-cellulose interactions, focusing on hydrogen bonding and van der Waals forces. Validate predictions with experimental adsorption isotherms (Langmuir vs. Freundlich). Use density functional theory (DFT) to calculate charge distribution and reactivity indices .

Q. What strategies mitigate interference from coexisting ions during the electrochemical detection of this compound in wastewater?

  • Methodological Answer : Modify electrodes with ion-imprinted polymers (IIPs) selective to the dye’s sulfonate groups. Perform differential pulse voltammetry (DPV) in buffered electrolytes to suppress background noise. Validate selectivity using spiked samples with common interferents (e.g., Cl<sup>−</sup>, NO3<sup>−</sup>) .

Q. How do researchers address conflicting data on the mutagenic potential of this compound degradation byproducts?

  • Methodological Answer : Conduct Ames tests with TA98 and TA100 strains under metabolic activation (S9 mix). Compare results with in silico toxicity predictions (e.g., QSAR models). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify genotoxic intermediates (e.g., aromatic amines) and correlate concentrations with mutagenicity indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.